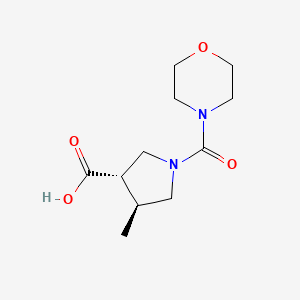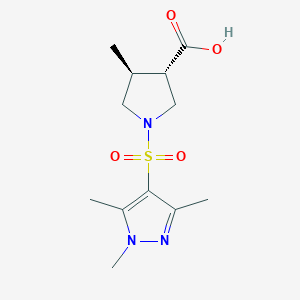
(3S,4S)-1-(3,6-dimethylpyrazin-2-yl)-4-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(3,6-dimethylpyrazin-2-yl)-4-methylpyrrolidine-3-carboxylic acid, also known as MPDPAA, is a synthetic amino acid that has been studied for its potential use in scientific research. It is a chiral molecule, meaning that it has two mirror-image forms, and the (3S,4S) form has been found to be biologically active.
Mechanism of Action
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. (3S,4S)-1-(3,6-dimethylpyrazin-2-yl)-4-methylpyrrolidine-3-carboxylic acid has been found to bind to a specific site on the receptor, causing it to open and allowing the influx of calcium ions into the cell. This leads to various downstream effects, including the release of other neurotransmitters and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
(3S,4S)-1-(3,6-dimethylpyrazin-2-yl)-4-methylpyrrolidine-3-carboxylic acid has been found to have various effects on neuronal function and behavior. It has been shown to enhance long-term potentiation, a process involved in learning and memory, in the hippocampus. It has also been found to increase the release of dopamine and other neurotransmitters in the striatum, a brain region involved in reward and motivation. In addition, (3S,4S)-1-(3,6-dimethylpyrazin-2-yl)-4-methylpyrrolidine-3-carboxylic acid has been found to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using (3S,4S)-1-(3,6-dimethylpyrazin-2-yl)-4-methylpyrrolidine-3-carboxylic acid in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more specific manipulation of this receptor compared to other agonists. However, one limitation is the relatively low potency of (3S,4S)-1-(3,6-dimethylpyrazin-2-yl)-4-methylpyrrolidine-3-carboxylic acid compared to other agonists, which may require higher concentrations to achieve desired effects.
Future Directions
There are several potential future directions for research on (3S,4S)-1-(3,6-dimethylpyrazin-2-yl)-4-methylpyrrolidine-3-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, which are characterized by dysfunction of the α7 nicotinic acetylcholine receptor. Another area of interest is its effects on other brain regions and neurotransmitter systems, which may have implications for a wide range of behaviors and disorders. Additionally, further studies are needed to fully understand the mechanism of action of (3S,4S)-1-(3,6-dimethylpyrazin-2-yl)-4-methylpyrrolidine-3-carboxylic acid and its potential therapeutic applications.
Synthesis Methods
The synthesis of (3S,4S)-1-(3,6-dimethylpyrazin-2-yl)-4-methylpyrrolidine-3-carboxylic acid has been described in several research articles. One method involves the reaction of (S)-3-amino-1,2-propanediol with 3,6-dimethyl-2-chloropyrazine in the presence of a base, followed by reaction with 4-methylpyrrolidin-2-one and subsequent acid hydrolysis to yield the desired product.
Scientific Research Applications
(3S,4S)-1-(3,6-dimethylpyrazin-2-yl)-4-methylpyrrolidine-3-carboxylic acid has been studied for its potential use in neuroscience research. It has been found to act as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes in the brain. (3S,4S)-1-(3,6-dimethylpyrazin-2-yl)-4-methylpyrrolidine-3-carboxylic acid has been used to study the role of this receptor in learning and memory, as well as in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(3S,4S)-1-(3,6-dimethylpyrazin-2-yl)-4-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-7-5-15(6-10(7)12(16)17)11-9(3)13-4-8(2)14-11/h4,7,10H,5-6H2,1-3H3,(H,16,17)/t7-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYRLBCUGAPCQQ-GMSGAONNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C2=NC(=CN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C2=NC(=CN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(3,6-dimethylpyrazin-2-yl)-4-methylpyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)
![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)





